molecular formula C14H9Cl B7779847 9-Chloroanthracene CAS No. 26779-04-4

9-Chloroanthracene

Cat. No.: B7779847
CAS No.: 26779-04-4
M. Wt: 212.67 g/mol
InChI Key: KULLJOPUZUWTMF-UHFFFAOYSA-N
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Description

9-Chloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. Its chemical formula is C14H9Cl, and it has a molecular weight of 212.67 g/mol . This compound is known for its distinctive lemon-yellow crystalline appearance and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Chloroanthracene can be synthesized through several methods. One common method involves the reaction of anthracene with anhydrous cupric chloride in carbon tetrachloride under reflux conditions. The reaction mixture is stirred and heated for 18-24 hours, resulting in the formation of this compound as a lemon-yellow solid . Other methods include the use of chlorine, t-butyl hypochlorite, 1,3-dichloro-5,5-dimethylhydantoin, or phosphorus pentachloride on anthracene .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of reagents and solvents may vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 9-Chloroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: NO3 radicals in the presence of NOx.

    Substitution: Various dienophiles under appropriate conditions.

Major Products:

Mechanism of Action

The precise mechanism by which 9-chloroanthracene operates is not fully understood. it is hypothesized to interact with DNA and other cellular components, leading to the generation of reactive oxygen species (ROS). This interaction can result in oxidative stress and potential mutagenic effects .

Comparison with Similar Compounds

Comparison: 9-Chloroanthracene is unique due to its specific chlorine substitution at the 9th position, which imparts distinct chemical and physical properties compared to its brominated or unsubstituted counterparts. This uniqueness makes it valuable in specific research and industrial applications where chlorinated derivatives are preferred.

Properties

IUPAC Name

9-chloroanthracene
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InChI

InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULLJOPUZUWTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H9Cl
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DSSTOX Substance ID

DTXSID20221831
Record name Anthracene, 9-chloro-
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Molecular Weight

212.67 g/mol
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Physical Description

Yellow solid; [Sigma-Aldrich MSDS]
Record name 9-Chloroanthracene
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CAS No.

716-53-0, 26779-04-4
Record name 9-Chloroanthracene
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Record name Anthracene, 9-chloro-
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Record name Anthracene, dimer
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Record name Anthracene, 9-chloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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